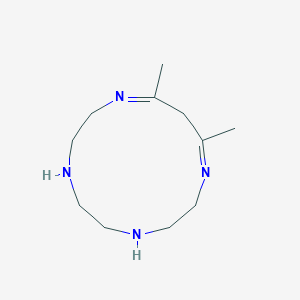
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is a macrocyclic compound that belongs to the class of tetraazacyclotridecanes. This compound is characterized by its unique structure, which includes a 13-membered ring with four nitrogen atoms and two double bonds. The presence of nitrogen atoms in the ring structure makes it an interesting compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diamines with diketones or dialdehydes in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Utilized in catalysis and as a building block for the synthesis of more complex macrocyclic compounds.
作用機序
The mechanism of action of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound an effective ligand in catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to electron transfer and redox reactions.
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with four nitrogen atoms but a different ring size.
Cyclam: A well-known tetraazamacrocycle used in coordination chemistry.
1,5,9,13-Tetraazacyclohexadecane: A larger macrocycle with similar nitrogen coordination properties.
Uniqueness
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is unique due to its specific ring size and the presence of double bonds, which can influence its coordination chemistry and reactivity. The methyl groups at positions 2 and 4 also add steric effects that can affect the compound’s interactions with metal ions and other molecules.
特性
CAS番号 |
86714-39-8 |
|---|---|
分子式 |
C11H22N4 |
分子量 |
210.32 g/mol |
IUPAC名 |
11,13-dimethyl-1,4,7,10-tetrazacyclotrideca-10,13-diene |
InChI |
InChI=1S/C11H22N4/c1-10-9-11(2)15-8-6-13-4-3-12-5-7-14-10/h12-13H,3-9H2,1-2H3 |
InChIキー |
WIJZXQTWIKXZPR-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCNCCNCCN=C(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
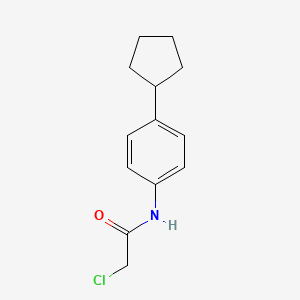


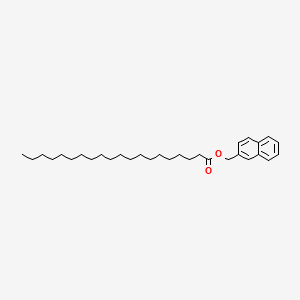
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
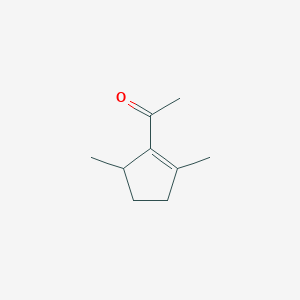
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
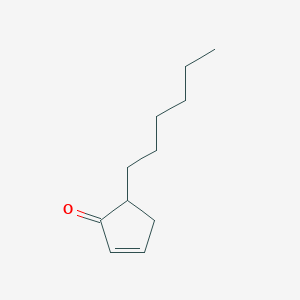

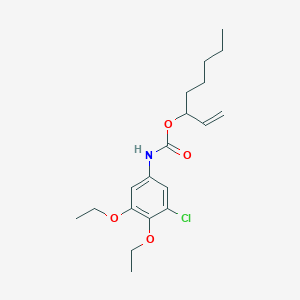
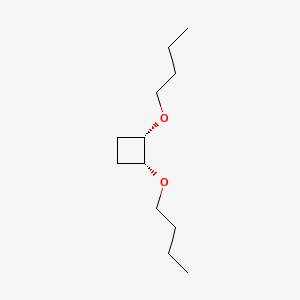
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
